sn-Glycero-3-phosphocholine-d9

Vue d'ensemble

Description

La sn-Glycéro-3-Phosphocholine-d9 est une version deutériée de la sn-Glycéro-3-Phosphocholine. Ce composé est un précurseur dans la biosynthèse des phospholipides cérébraux et augmente la biodisponibilité de la choline dans les tissus nerveux. Il a des effets significatifs sur la fonction cognitive et est efficace dans le traitement de la maladie d'Alzheimer et de la démence .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de la sn-Glycéro-3-Phosphocholine-d9 implique la deutération de la sn-Glycéro-3-Phosphocholine. Une méthode implique l'acylation de la sn-Glycéro-3-Phosphocholine avec de l'anhydride d'acide gras et de la 4-pyrrolidinopyridine dans un mélange de benzène et de diméthylsulfoxyde à 40-42 °C pendant 2 à 5 heures . Une autre méthode utilise le méthylsulfinylméthyde de sodium dans le diméthylsulfoxyde pendant plusieurs minutes à 17 °C .

Méthodes de production industrielle : La production industrielle de la sn-Glycéro-3-Phosphocholine-d9 implique généralement le composé chimique

Activité Biologique

sn-Glycero-3-phosphocholine-d9 (GPC-d9) is a deuterated form of glycerophosphocholine, which plays a crucial role in various biological processes, particularly in the synthesis of phosphatidylcholine and as a precursor for acetylcholine. This article provides an overview of the biological activity of GPC-d9, including its metabolic pathways, neuroprotective effects, and potential therapeutic applications.

- Molecular Formula : CHDNOP

- Molecular Weight : 266.3 g/mol

- CAS Number : 2260669-07-4

- Solubility : Slightly soluble in methanol and water

Metabolic Pathways

GPC-d9 is metabolized to phosphorylcholine, which is an active form of choline that facilitates the synthesis and release of acetylcholine in the brain. This process is particularly significant in the hippocampus, a region associated with memory and learning. The conversion enhances cholinergic neurotransmission, which is vital for cognitive functions .

Neuroprotective Effects

Research indicates that GPC-d9 exhibits neuroprotective properties, particularly in models of cholinergic dysfunction and brain injury. Notably, it has been shown to:

- Prevent scopolamine-induced amnesia in rats during passive avoidance tests.

- Protect against alterations in cholinergic neurotransmission associated with neurodegenerative conditions .

Case Study: Neuroprotection in Animal Models

In a study involving rat models, GPC-d9 was administered to evaluate its effects on memory retention and cognitive performance. The results demonstrated that GPC-d9 significantly improved memory retention compared to control groups receiving no treatment or scopolamine alone. This suggests that GPC-d9 may be beneficial in treating cognitive impairments related to Alzheimer's disease and other forms of dementia.

Cytotoxicity and Cancer Research

While primarily recognized for its neuroprotective effects, GPC-d9's role in cancer research is also noteworthy. It has been studied for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| C6 (rat glial tumor) | 76 |

| SH-SY5Y (neuroblastoma) | 214 |

| MDA-MB-435s (melanoma) | 231 |

| MCF-7 (breast cancer) | 81 |

| HT-1080 (fibrosarcoma) | 20 |

These findings indicate that GPC-d9 may have potential as an adjunct therapy in cancer treatment by selectively inducing cytotoxicity in malignant cells while sparing normal cells .

Therapeutic Applications

Given its role as a nootropic compound and its involvement in choline metabolism, GPC-d9 has potential applications in:

- Cognitive Enhancement : As a supplement for improving memory and cognitive function.

- Neuroprotection : In conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Cancer Therapy : As part of combination therapies targeting specific cancer types.

Propriétés

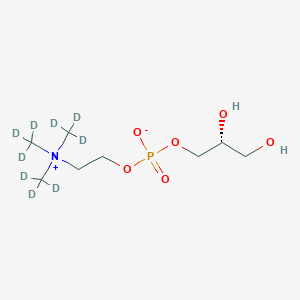

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1/i1D3,2D3,3D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHOQUVVVLNYQR-NWFQQEQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](CO)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.